molecular formula C15H18N4O5 B5976645 N-(3,4-dimethoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B5976645
M. Wt: 334.33 g/mol
InChI Key: DYPDBDUKDTTXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMNPYPA and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed to exert its effects by targeting specific enzymes and proteins involved in various cellular processes, such as cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has various biochemical and physiological effects on the body. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Additionally, it can induce apoptosis in cancer cells by activating specific pathways and inhibiting the activity of specific proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit anticancer and anti-inflammatory activity, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be evaluated in future studies.

Future Directions

There are various future directions for the research on N-(3,4-dimethoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Additionally, more studies are needed to evaluate its potential toxicity and side effects, as well as its efficacy in animal and human studies. Furthermore, this compound can be modified to improve its pharmacokinetic properties and increase its potency as a drug candidate. Finally, more research is needed to explore its potential applications in other fields, such as agriculture and environmental sciences.
Conclusion
N-(3,4-dimethoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental sciences. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-3-nitro-1H-pyrazole-1-acetic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The resulting product is then purified using various techniques, such as chromatography or recrystallization.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has various scientific research applications, including its use as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has anti-inflammatory properties and can reduce inflammation in various tissues and organs.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-10-6-14(19(21)22)17-18(10)9-15(20)16-8-11-4-5-12(23-2)13(7-11)24-3/h4-7H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPDBDUKDTTXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.